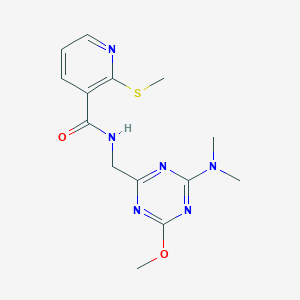
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(methylthio)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on the synthesis of this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring, which is a six-membered ring with three nitrogen atoms, would likely be a key feature of the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the dimethylamino group could potentially participate in reactions involving nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Electrocatalytic Oxidation Applications
A study by Persson (1990) explored the electrochemical properties of a phenothiazine derivative, highlighting its utility in the electrocatalytic oxidation of reduced nicotinamide adenine dinucleotide (NADH). This research could provide insights into the electrochemical behaviors of similar compounds, including N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(methylthio)nicotinamide, by demonstrating the potential application in electrochemical sensors or catalysis related to nicotinamide derivatives (Persson, 1990).
Antineoplastic Activities
Ross (1967) reported on the synthesis and preliminary screening of various nicotinamides, including those with methoxy and methylthio substitutions, for their antineoplastic activities against cancer cell lines. This suggests that compounds like this compound could be explored for potential anticancer properties (Ross, 1967).
Enzymatic Synthesis and Structural Properties
Research by Tono-oka (1982) on the enzymatic synthesis of NAD-analogs and their structural properties could provide valuable context for understanding the biochemical interactions and potential therapeutic uses of this compound in relation to nicotinamide metabolism and enzyme interactions (Tono-oka, 1982).
Thermal Decomposition Studies
Dovlatyan et al. (1980) explored the thermal decomposition of haloalkoxy-sym-triazines, which could provide insights into the stability and decomposition pathways of this compound under various conditions, potentially informing its handling and storage requirements (Dovlatyan & Dovlatyan, 1980).
Metabolic Implications in Cancer
Ulanovskaya et al. (2013) discussed the role of Nicotinamide N-methyltransferase (NNMT) in cancer, highlighting how NNMT's activity affects the methylation potential and epigenetic state of cancer cells. This research could be relevant for understanding how this compound might interact with similar metabolic pathways and its potential implications for cancer therapy (Ulanovskaya et al., 2013).
作用機序
Target of Action
The primary target of this compound is Nicotinamide N-methyltransferase (NNMT) . NNMT is a fundamental cytosolic biotransforming enzyme that catalyzes the N-methylation of endogenous and exogenous xenobiotics . It plays an important role in diverse biological processes by regulating methylation potential and the degradation of nicotinamide .
Mode of Action
The compound interacts with NNMT, potentially inhibiting its function It’s known that nnmt inhibitors can have a wide range of activity, and their structure–activity relationships (sars) have been studied .
Biochemical Pathways
The inhibition of NNMT affects the methylation potential and the degradation of nicotinamide . This can have downstream effects on various biological processes, including those involved in multiple cancers, metabolic and liver diseases .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with NNMT and the resulting changes in the methylation and degradation of nicotinamide . Aberrant expression of NNMT has been implicated in multiple diseases, suggesting that modulation of its activity could have therapeutic effects .
将来の方向性
特性
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2S/c1-20(2)13-17-10(18-14(19-13)22-3)8-16-11(21)9-6-5-7-15-12(9)23-4/h5-7H,8H2,1-4H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOUGSLDVZWNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=C(N=CC=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2867455.png)
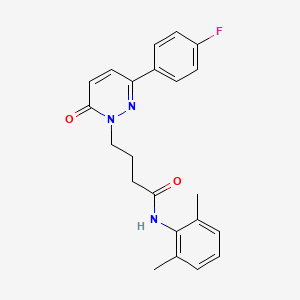
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione](/img/structure/B2867460.png)
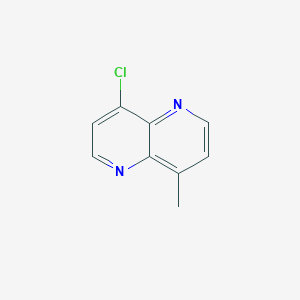
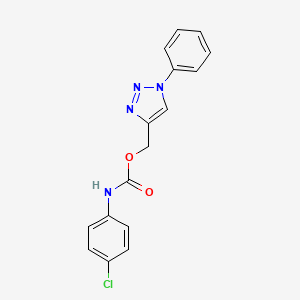
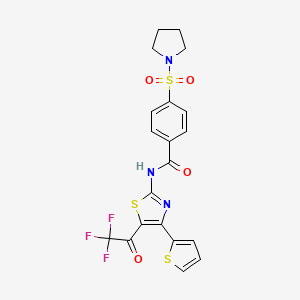



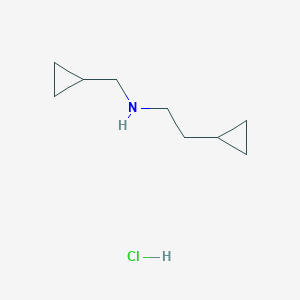

![1,6,7-trimethyl-3-[(3-methylphenyl)methyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2867472.png)
![Methyl 4-{4-[2-(4-methylphenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2867475.png)
